Lipophilic Ligand Efficiency: Triethoxyphenyl vs. Pyrimidinyl Methanone Analogs
The target compound (CAS 898444-59-2) is differentiated from the potent 5-HT₂B antagonist analog (CHEMBL514453) by its higher predicted lipophilicity and larger polar surface area, which directly impact ligand efficiency metrics. While no direct in vitro data exists for the target compound, cross-study comparable properties can be inferred: CHEMBL514453 exhibits a cLogP of 3.2 and PSA of 87 Ų, yielding an LLE of 5.0 (pIC₅₀ - cLogP) [1]. The triethoxyphenyl analog, with three ethoxy groups, is predicted to have a cLogP of ~4.0 and PSA of 101 Ų. If equipotent, its LLE would drop to 4.2, representing a significant 0.8 log unit disadvantage that could impair oral absorption. This quantitative lipophilicity-driven differentiation is critical for hit prioritization where drug-like space optimization is required [2].
| Evidence Dimension | Lipophilic Ligand Efficiency (LLE = pIC₅₀ - cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.0; PSA ≈ 101 Ų; LLE hypothetical |
| Comparator Or Baseline | CHEMBL514453 (4-ethoxy-2-phenylpyrimidin-5-yl analog): cLogP 3.2, PSA 87 Ų, LLE 5.0 |
| Quantified Difference | ΔcLogP ≈ +0.8; ΔPSA ≈ +14 Ų; Potential ΔLLE ≈ -0.8 |
| Conditions | In silico prediction (MarvinSketch/ADMET Predictor); no experimental binding data for target compound |
Why This Matters
Procurement decisions should favor the triethoxyphenyl analog only if the research goal is to study steric/electronic effects on target binding, as its lower predicted ligand efficiency may be detrimental for lead optimization.
- [1] ChEMBL Database. (2024). Compound Report for CHEMBL514453: 5-HT₂B Antagonist. Retrieved from ChEMBL. View Source
- [2] ChemAxon. (2024). MarvinSketch v23.10: cLogP and PSA Prediction for compound structures. Retrieved from ChemAxon. View Source
